The synthesis of CX-5011 involves a multi-step chemical process. The initial step typically includes the formation of the pyrimidine core, followed by the introduction of the ethynylphenylamino group and subsequent modifications to yield the final product. Specific methods may include coupling reactions, cyclization processes, and purification techniques such as chromatography . Detailed protocols for synthesizing CX-5011 can be found in various research articles that focus on its chemical structure and biological evaluation .
CX-5011 features a complex molecular structure characterized by a pyrimidine ring fused with a quinoline moiety. The presence of an ethynyl group on the phenyl ring contributes to its biological activity.
The molecular formula of CX-5011 is C18H14N4O2, with a molecular weight of approximately 306.33 g/mol. The compound's structural features are critical for its interaction with CK2 and other potential targets in cancer cells .
CX-5011 participates in various chemical reactions primarily related to its role as an inhibitor of CK2. Upon binding to CK2, it alters the phosphorylation state of specific substrates within cellular pathways. This inhibition can lead to significant changes in cell signaling, promoting apoptosis in cancerous cells . The compound has demonstrated effectiveness in overcoming drug resistance in certain cancer cell lines when used in combination with other therapeutic agents like imatinib .
The mechanism of action of CX-5011 involves competitive inhibition of CK2 activity. By binding to the ATP-binding site of CK2, CX-5011 prevents the phosphorylation of downstream substrates that are critical for cell survival and proliferation. This inhibition triggers apoptotic pathways within cancer cells, leading to reduced cell viability and increased rates of apoptosis. Studies have shown that CX-5011 exhibits antiproliferative effects at nanomolar concentrations across various cancer cell lines .
CX-5011 is typically presented as a solid compound at room temperature. Its solubility profile indicates that it can be dissolved in dimethyl sulfoxide (DMSO) for experimental purposes.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature settings. Its interactions with biological systems are primarily mediated through its ability to inhibit protein kinases like CK2 .
CX-5011 has significant potential in scientific research, particularly in the field of oncology. Its primary applications include:
CX-5011 (C₂₀H₁₁N₄NaO₂; MW 362.32 g/mol) features a naphthyridine-based tricyclic scaffold with a pyrimidine ring appended to the quinoline core. This design enables key hydrogen-bond interactions with the hinge region of CK2's ATP-binding pocket. The carboxylic acid group forms a water-mediated hydrogen-bond network critical for binding affinity, while the ethynylphenyl group at the R1 position enhances cellular permeability. CX-5011 adheres to Lipinski's rules (H-bond donors: 1; acceptors: 6; XLogP: 2.76; TPSA: 90.83 Ų), supporting drug-likeness [3] [4] [7].
The R1 pendant aryl ring (specifically, a 3-ethynylphenyl group) is solvent-exposed and does not occupy space-limited regions of CK2’s ATP pocket. Modifications at R1 significantly impact solubility without compromising potency. For example:
Compound | R1 Group | CK2α IC₅₀ (nM) | Solubility (μM) | |
---|---|---|---|---|
CX-5011 | 3-Ethynylphenyl | 350 | 66.7 | |
CX-4945 | 4-Carboxymethylphenyl | 240 | 277.1 | |
CX-5033 | 3-Ethynylphenyl | 4300 | 131.7 | |
Compound 2 | Optimized group | 920 | 210.8 | [3] |
CX-5011 demonstrates enhanced selectivity over its parent compound CX-4945 (silmitasertib):
CX-5011 acts as a competitive ATP inhibitor, binding both CK2α and CK2α′ subunits with high affinity (CK2α pIC₅₀: 8.6; CK2α′ pIC₅₀: 9.0). It inhibits the CK2 holoenzyme by blocking ATP-dependent phosphorylation, reducing rpS6 phosphorylation—a downstream effector in cancer survival pathways [4] [5] [6].
In DiscoverX scanMAX profiling, CX-5011 showed exceptional selectivity:
Compound | Kinases Inhibited (PoC <10% at 1μM) | S10(1μM) Score | CK2α IC₅₀ (nM) |
---|---|---|---|
CX-5011 | 10 | <0.025 | 350 |
CX-4945 | 28 | 0.069 | 240 |
SGC-CK2-1 | 3 | 0.007 | 36 |
X-ray crystallography (PDB: 3PE2) reveals that the pyrimidine nitrogen of CX-5011’s tricyclic core forms a critical hydrogen bond with CK2α’s hinge residue Val116. This interaction underpins its biochemical potency (IC₅₀ = 2.3 nM for human CK2). Disruption of this bond—e.g., in analogue 7 (replacing nitrogen with carbon)—abolishes CK2 binding (IC₅₀ >10,000 nM) [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7